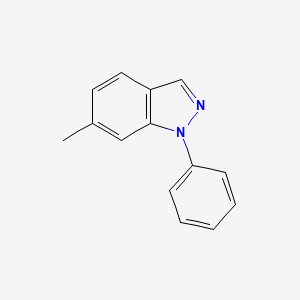

6-Methyl-1-phenyl-1H-indazole

CAS No.: 838820-88-5

Cat. No.: VC3926668

Molecular Formula: C14H12N2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 838820-88-5 |

|---|---|

| Molecular Formula | C14H12N2 |

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | 6-methyl-1-phenylindazole |

| Standard InChI | InChI=1S/C14H12N2/c1-11-7-8-12-10-15-16(14(12)9-11)13-5-3-2-4-6-13/h2-10H,1H3 |

| Standard InChI Key | KOLVEZZJSXBNIT-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)C=NN2C3=CC=CC=C3 |

| Canonical SMILES | CC1=CC2=C(C=C1)C=NN2C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

6-Methyl-1-phenyl-1H-indazole belongs to the indazole family, featuring a bicyclic structure comprising a benzene ring fused to a pyrazole ring. Key structural attributes include:

-

Methyl group at position 6: Enhances lipophilicity and influences metabolic stability.

-

Phenyl group at position 1: Contributes to π-π stacking interactions in biological targets.

The compound’s IUPAC name is 6-methyl-1-phenylindazole, and its SMILES notation is CC1=CC2=C(C=C1)C=NN2C3=CC=CC=C3 . The InChIKey KOLVEZZJSXBNIT-UHFFFAOYSA-N provides a unique identifier for computational studies .

Table 1: Physicochemical Properties of 6-Methyl-1-phenyl-1H-indazole

| Property | Value |

|---|---|

| Molecular Weight | 208.26 g/mol |

| logP (Partition Coefficient) | 3.6 |

| Hydrogen Bond Acceptors | 1 |

| Polar Surface Area | 17.8 Ų |

| Rotatable Bond Count | 1 |

These properties suggest moderate lipophilicity, favoring membrane permeability, and a compact structure suitable for drug design .

Spectroscopic Data

-

NMR: -NMR (CDCl, 300 MHz) reveals signals at δ 2.44 (s, CH-6), 7.34–7.61 (m, aromatic protons) .

-

Mass Spectrometry: ESI-MS shows a prominent ion at m/z 208.10 ([M+H]) .

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via Fischer indazole synthesis or transition metal-catalyzed cyclization. A representative approach involves:

-

Cyclocondensation: Reacting 4-methylphenylhydrazine with substituted benzaldehydes under acidic conditions .

-

Microwave-Assisted Reactions: Accelerating reaction kinetics and improving yields (e.g., 80–88% yield using AgNTf and Cu(OAc) in 1,2-dichloroethane at 80°C) .

Recent Advances

Comparative Analysis with Analogues

Table 2: Structurally Related Indazole Derivatives

| Compound Name | CAS Number | Similarity Score | Key Differences |

|---|---|---|---|

| 5-Bromo-3-methyl-1H-indazole | 7746-27-2 | 0.98 | Bromine at position 5 |

| 6-Bromo-3-methoxy-1-phenyldiazole | 1332527-03-3 | 0.94 | Methoxy group at position 3 |

| 4-Bromo-5-methyl-1-phenyldiazole | 1809168-69-1 | 0.94 | Bromine at position 4 |

Substituents at positions 3, 4, and 5 significantly alter bioactivity and pharmacokinetics, underscoring the importance of substituent engineering .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume